molecular formula C15H21NO B4790716 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one

1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one

Cat. No. B4790716
M. Wt: 231.33 g/mol
InChI Key: QSSNPEAYSGLTIH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMPP is a yellowish powder that is soluble in most organic solvents. It is an odorless compound and has a molecular weight of 237.36 g/mol.

Mechanism of Action

1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one is known to activate nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes such as learning, memory, and muscle contraction. 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one binds to these receptors and causes them to open, resulting in an influx of calcium ions into the cell. This influx of calcium ions triggers a series of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has been shown to have various biochemical and physiological effects. In the brain, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one can enhance cognitive function and improve learning and memory. In muscle tissue, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one can increase contractility and improve muscle performance. 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one in laboratory experiments is its relatively low cost and easy synthesis. 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one can also be used in a wide range of scientific fields due to its diverse properties. However, one limitation of using 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one is its potential toxicity. 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has been shown to be toxic to some organisms at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one research. In agriculture, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one could be further studied for its potential use as a nitrification inhibitor and its effects on crop yields. In environmental science, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one could be investigated for its ability to reduce greenhouse gas emissions from other sources besides agricultural soils. In neuroscience, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one could be used as a tool to study the function of nicotinic acetylcholine receptors in various brain regions and their potential involvement in neurological disorders. Overall, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has shown promising results in various scientific fields and has the potential for further research.

Scientific Research Applications

1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has been studied for its potential use in various scientific fields such as agriculture, environmental science, and neuroscience. In agriculture, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has been shown to be an effective nitrification inhibitor, which can reduce the amount of nitrogen lost from fertilizers and increase crop yields. In environmental science, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has been studied for its ability to reduce greenhouse gas emissions from agricultural soils. In neuroscience, 1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one has been investigated for its potential use as a tool to study the function of nicotinic acetylcholine receptors in the brain.

properties

IUPAC Name

(E)-1-(2,3-dimethylanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-7-6-8-13(12(11)2)16-10-9-14(17)15(3,4)5/h6-10,16H,1-5H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSNPEAYSGLTIH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=CC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C/C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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